N-(2-METHOXYPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE
CAS No.: 312755-78-5
Cat. No.: VC4763901
Molecular Formula: C18H20N2O4S
Molecular Weight: 360.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 312755-78-5 |
|---|---|
| Molecular Formula | C18H20N2O4S |
| Molecular Weight | 360.43 |
| IUPAC Name | N-(2-methoxyphenyl)-4-pyrrolidin-1-ylsulfonylbenzamide |
| Standard InChI | InChI=1S/C18H20N2O4S/c1-24-17-7-3-2-6-16(17)19-18(21)14-8-10-15(11-9-14)25(22,23)20-12-4-5-13-20/h2-3,6-11H,4-5,12-13H2,1H3,(H,19,21) |
| Standard InChI Key | QNNNBNOORIHQCZ-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Introduction
N-(2-Methoxyphenyl)-4-(pyrrolidine-1-sulfonyl)benzamide is a chemical compound that belongs to the class of sulfonamides, which are known for their diverse biological activities, including antimicrobial and anticancer properties. Despite the lack of specific information on this compound in the provided search results, we can infer its potential properties based on similar compounds and the general characteristics of sulfonamides.
Biological Activity
| Potential Biological Activity | Description |
|---|---|
| Antimicrobial | Could inhibit bacterial growth by interfering with folic acid synthesis. |
| Anticancer | May exhibit anticancer properties by inhibiting specific enzymes or pathways involved in cancer cell proliferation. |
Synthesis and Characterization
The synthesis of such compounds typically involves the reaction of a benzoyl chloride with a sulfonamide and an amine. Characterization would involve spectroscopic methods like NMR, IR, and MS to confirm the structure.
| Synthesis Steps | Description |
|---|---|
| 1. Preparation of Starting Materials | Synthesis or procurement of benzoyl chloride and pyrrolidine-1-sulfonamide. |
| 2. Coupling Reaction | Reaction of benzoyl chloride with pyrrolidine-1-sulfonamide and 2-methoxyaniline in the presence of a base. |
| 3. Purification | Isolation and purification of the product using techniques like chromatography. |
Research Findings and Future Directions
While specific research findings on N-(2-Methoxyphenyl)-4-(pyrrolidine-1-sulfonyl)benzamide are not available, studies on similar compounds suggest potential applications in medicine. Future research should focus on synthesizing this compound and evaluating its biological activities using in vitro and in vivo models.
| Future Research Directions | Description |
|---|---|
| Synthesis Optimization | Improving the efficiency and yield of the synthesis process. |
| Biological Screening | Evaluating antimicrobial and anticancer activities using appropriate assays. |
| Structural Modifications | Exploring modifications to enhance biological activity or reduce toxicity. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume